Molidustat

Description

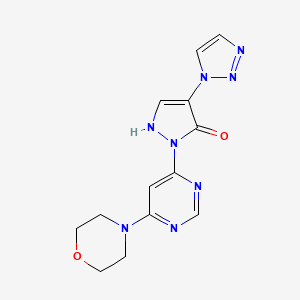

Structure

3D Structure

Properties

IUPAC Name |

2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N8O2/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19/h1-2,7-9,17H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMBOKOTALXLKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)N3C(=O)C(=CN3)N4C=CN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151089 | |

| Record name | Molidustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154028-82-6 | |

| Record name | Molidustat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154028-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molidustat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154028826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molidustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Molidustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-2-[6-(4-morpholinyl)-4-pyrimidinyl]-4-(1H-1,2,3-triazol-1-yl)-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLIDUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JH486CZ13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molidustat's Mechanism of Action in Renal Anemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molidustat (BAY 85-3934) is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, representing a novel therapeutic approach for the management of renal anemia associated with chronic kidney disease (CKD).[1][2] By reversibly inhibiting HIF-PH, this compound mimics the physiological response to hypoxia, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs).[3][4] This, in turn, orchestrates a coordinated transcriptional response that includes the induction of endogenous erythropoietin (EPO) production and improved iron metabolism, addressing the primary drivers of anemia in CKD.[5][6] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: HIF-PH Inhibition

Under normoxic conditions, the alpha subunits of HIF (HIF-1α and HIF-2α) are continuously synthesized and targeted for degradation. This process is mediated by HIF-prolyl hydroxylase (HIF-PH) enzymes, which hydroxylate specific proline residues on the HIF-α subunits.[1][4] This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to ubiquitination and subsequent proteasomal degradation of HIF-α.[7]

This compound acts as a competitive inhibitor of 2-oxoglutarate, a key cofactor for HIF-PH enzymes.[8] By blocking the active site of HIF-PH, this compound prevents the hydroxylation of HIF-α subunits.[1] This inhibition leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus. In the nucleus, HIF-α dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT) to form a functional transcription factor.[3] The HIF heterodimer binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, initiating their transcription.[8]

Downstream Effects on Erythropoiesis and Iron Metabolism

The stabilization of HIF by this compound initiates a cascade of events that collectively improve the anemia of CKD.

Stimulation of Endogenous Erythropoietin (EPO) Production

A primary target gene of the HIF complex is EPO.[9] Increased HIF activity in the renal interstitial fibroblasts, the primary site of EPO production in adults, leads to a dose-dependent increase in endogenous EPO synthesis and secretion.[10][11] This rise in circulating EPO stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, resulting in an increased production of red blood cells and a subsequent rise in hemoglobin levels.[12]

Improved Iron Homeostasis

Effective erythropoiesis is critically dependent on an adequate supply of iron. This compound improves iron availability for erythropoiesis through several HIF-mediated mechanisms:

-

Hepcidin Reduction: HIF stabilization has been shown to decrease the expression of hepcidin, the master regulator of iron homeostasis.[5][13] Lower hepcidin levels lead to increased iron absorption from the gut and enhanced iron release from stores in the liver and macrophages.[6]

-

Increased Iron Transport: HIFs upregulate the expression of genes involved in iron transport, such as transferrin and transferrin receptor, facilitating the delivery of iron to the bone marrow for hemoglobin synthesis.[7]

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in several key clinical trial programs, including the DIALOGUE (Phase 2) and MIYABI (Phase 3) studies.

Table 1: Efficacy of this compound in Non-Dialysis Dependent (NDD) CKD Patients

| Study (Duration) | Patient Population | Treatment Arms | N | Baseline Hb (g/dL, mean ± SD) | Change in Hb from Baseline (g/dL, mean) | Reference |

| DIALOGUE 1 (16 weeks) | ESA-naïve, NDD | This compound (25-75mg QD/BID) | - | - | 1.47 | [13] |

| Placebo | - | - | - | [13] | ||

| MIYABI ND-C (52 weeks) | ESA-naïve, NDD | This compound (25mg QD initial) | 82 | 9.84 ± 0.64 | 1.44 | [8][9] |

| Darbepoetin alfa (30µg Q2W initial) | 80 | 10.00 ± 0.61 | 1.70 | [8][9] | ||

| MIYABI ND-M (52 weeks) | ESA-treated, NDD | This compound (25/50mg QD initial) | 79 | 11.28 ± 0.55 | -0.18 | [4] |

| Darbepoetin alfa | 78 | 11.08 ± 0.51 | -0.10 | [4] |

Table 2: Efficacy of this compound in Dialysis-Dependent (DD) CKD Patients

| Study (Duration) | Patient Population | Treatment Arms | N | Baseline Hb (g/dL, mean ± SD) | Change in Hb from Baseline (g/dL, mean) | Reference |

| DIALOGUE 4 (16 weeks) | ESA-treated, Hemodialysis | This compound (25-150mg QD) | - | - | Maintained Hb in target range | [3] |

| Epoetin alfa/beta | - | - | Maintained Hb in target range | [3] | ||

| MIYABI HD-M (52 weeks) | ESA-treated, Hemodialysis | This compound | 153 | 10.40 ± 0.70 | Maintained Hb in target range | [13] |

| Darbepoetin alfa | 76 | 10.52 ± 0.53 | Maintained Hb in target range | [13] | ||

| MIYABI PD (36 weeks) | Peritoneal Dialysis | This compound (75mg QD initial) | 51 | 10.2 (median) | Maintained Hb in target range | [14] |

Table 3: Effects of this compound on Iron Metabolism Parameters in NDD-CKD Patients

| Parameter | This compound vs. Placebo (Change from Baseline) | This compound vs. ESAs (Change from Baseline) | Reference |

| Hepcidin | Significantly Lower (MD = -20.66) | Significantly Lower (MD = -24.51) | [13] |

| Ferritin | Significantly Lower (MD = -90.01) | - | [13] |

| Serum Iron | - | Significantly Lower (MD = -11.85) | [13] |

| TSAT | Decreased | Significantly Lower (MD = -5.29) | [6][13] |

| TIBC | Increased | - | [6] |

MD: Mean Difference

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) with this compound (MIYABI ND-C)

| Adverse Event | This compound (n=82) % | Darbepoetin alfa (n=80) % | Reference |

| Nasopharyngitis | 35.4 | 32.5 | [9] |

| Back pain | 11.0 | 7.5 | [9] |

| Constipation | 9.8 | 10.0 | [9] |

| Diarrhea | 8.5 | 5.0 | [9] |

| Upper respiratory tract inflammation | 7.3 | 10.0 | [9] |

Experimental Protocols

In Vitro HIF-PH Inhibition Assay

-

Objective: To quantify the inhibitory activity of this compound on recombinant HIF-PH enzymes.

-

Methodology:

-

A microplate-based assay is utilized, employing the interaction of the VBC complex with a biotinylated HIF-1α peptide (amino acids 556-574) after hydroxylation at proline 564 by recombinant HIF-PH.[7]

-

The immobilized peptide substrate is incubated with the HIF-PH enzyme in a buffer containing 20 mM Tris (pH 7.5), 5 mM KCl, 1.5 mM MgCl₂, 20 µM 2-oxoglutarate, 10 µM FeSO₄, and 2 mM ascorbate.[7]

-

This compound or a vehicle control is added at various concentrations.

-

The reaction proceeds for 60 minutes and is then stopped by washing.

-

The hydroxylated peptide is detected by incubating with a europium-labeled VBC complex.[8]

-

The fluorescence intensity is measured, with a reduction in signal indicating inhibition of HIF-PH.[8]

-

Cellular HIF Reporter Assay

-

Objective: To measure the stabilization of endogenous HIF in a cellular context.

-

Methodology:

-

A549 human lung carcinoma cells are stably transfected with a reporter construct containing a firefly luciferase gene under the control of a hypoxia-responsive element (HRE) promoter.[5][8]

-

Cells are seeded in 384-well plates and incubated for 16-24 hours.[5]

-

This compound is added at various dilutions, and the cells are incubated for an additional 6 hours.[5]

-

Luciferase activity is determined using a luminometer after the addition of a cell lysis/luciferase buffer. An increase in luciferase activity indicates HIF stabilization and subsequent HRE-mediated gene transcription.[5]

-

Animal Models of Renal Anemia

-

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of renal anemia.

-

Methodology (Rat Remnant Kidney Model):

-

Subtotal nephrectomy is performed on male Wistar rats to induce CKD, resulting in renal impairment, anemia, and hypertension.[5]

-

Following a recovery period, animals are randomized to receive oral daily doses of this compound, vehicle control, or subcutaneous recombinant human EPO (rhEPO).

-

Blood samples are collected periodically to measure hematocrit, hemoglobin, and plasma EPO levels.

-

Systolic blood pressure is monitored using the tail-cuff method.

-

At the end of the study, kidney and liver tissues may be harvested for quantitative real-time PCR (qRT-PCR) analysis of gene expression (e.g., Epo, hepcidin).[5]

-

Clinical Trial Protocol for Iron Metabolism Assessment (DIALOGUE Program)

-

Objective: To assess the effect of this compound on iron metabolism parameters in patients with CKD.

-

Methodology:

-

The DIALOGUE studies were 16-week, randomized, controlled, phase 2 trials in different CKD patient populations (ESA-naïve NDD, ESA-treated NDD, and ESA-treated hemodialysis).[3]

-

Parameters of iron metabolism, including serum ferritin, transferrin saturation (TSAT), total iron-binding capacity (TIBC), serum iron, and hepcidin, were monitored as exploratory variables.[3]

-

Blood samples were collected at baseline and at specified intervals throughout the 16-week treatment period.

-

Iron supplementation was administered at the discretion of the investigator based on clinical need.

-

Statistical analyses were performed to compare the changes in iron metabolism parameters from baseline between the this compound and comparator (placebo or ESA) groups.

-

Conclusion

This compound represents a significant advancement in the treatment of renal anemia, offering an oral therapeutic option with a distinct mechanism of action from traditional erythropoiesis-stimulating agents. By inhibiting HIF-PH enzymes, this compound leverages the body's natural physiological response to hypoxia to stimulate endogenous EPO production and improve iron availability. The comprehensive data from preclinical and clinical studies demonstrate its efficacy in correcting and maintaining hemoglobin levels in a broad range of CKD patients. For researchers and drug development professionals, the methodologies and data presented here provide a robust foundation for understanding the therapeutic potential and molecular underpinnings of this novel class of drugs. Further investigation into the long-term safety and broader systemic effects of HIF-PH inhibition will continue to shape the future of anemia management in chronic kidney disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment satisfaction with this compound in CKD-related anemia in non-dialysis patients: a post-hoc analysis of two clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 5. The HIF-PHI BAY 85–3934 (this compound) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of this compound (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - Supplementary Material for: Efficacy and Safety of this compound for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - Karger Publishers - Figshare [karger.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. First‐in‐man–proof of concept study with this compound: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacodynamic effects of this compound on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound for Japanese Patients With Renal Anemia Receiving Dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound for the treatment of anemia in Japanese patients undergoing peritoneal dialysis: a single‐arm, open‐label, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Molidustat: A Technical Guide to a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molidustat (BAY 85-3934) is a potent, orally bioavailable small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. By inhibiting these enzymes, this compound mimics the cellular response to hypoxia, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs). This, in turn, stimulates the endogenous production of erythropoietin (EPO) and enhances iron metabolism, making it a promising therapeutic agent for the treatment of anemia, particularly in patients with chronic kidney disease (CKD). This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and a summary of key preclinical and clinical findings. Detailed experimental protocols and visual representations of relevant pathways are included to facilitate a comprehensive understanding for research and development professionals.

Introduction

Anemia is a common and debilitating complication of chronic kidney disease, primarily due to insufficient production of erythropoietin by the failing kidneys. The current standard of care involves the use of recombinant human erythropoiesis-stimulating agents (ESAs). However, ESAs are associated with potential safety concerns, including an increased risk of cardiovascular events. This compound represents a novel therapeutic approach by leveraging the body's natural oxygen-sensing pathway to stimulate erythropoiesis.

Mechanism of Action: HIF-PH Inhibition

Under normoxic conditions, HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1][2] this compound acts as a competitive inhibitor of HIF-PH, preventing the hydroxylation of HIF-α.[2] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. The HIF heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription.[1][3] Key target genes include erythropoietin (EPO), which stimulates red blood cell production, and genes involved in iron absorption, transport, and utilization.[4]

Caption: this compound inhibits HIF-PH, leading to HIF-α stabilization and increased erythropoiesis.

Chemical Properties and Pharmacokinetics

This compound, with the chemical formula C13H14N8O2, is an orally administered small molecule.[5]

Pharmacokinetic Profile

Pharmacokinetic studies in healthy volunteers have shown that this compound is rapidly absorbed, with a time to maximum plasma concentration (tmax) of approximately 0.25 to 1.0 hour.[6] The absolute bioavailability of orally administered this compound immediate-release tablets is approximately 59%.[6] The terminal half-life ranges from 4.6 to 11.5 hours.[6]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value | Reference |

| Absolute Bioavailability | 59.0% (90% CI: 55.3%‐63.0%) | [6] |

| Median tmax (oral solution) | 0.375 hours (range: 0.250–1.00 hours) | [6] |

| Apparent t½ (oral solution) | 11.5 hours | [6] |

| Total Body Clearance (IV) | 28.7–34.5 L/h | [6] |

| Volume of Distribution (IV) | 39.3–50.0 L | [6] |

Note: Data are presented as mean or median values as reported in the cited literature.

Drug Interactions

Concomitant administration of this compound with oral iron supplements can significantly reduce its absorption and systemic exposure.[7] The co-administration of iron(II) has been shown to decrease this compound's AUC and Cmax by 50-75% and 46-84%, respectively.[7] It is recommended to separate the administration of this compound and oral iron supplements.[7] Co-administration with calcium supplements has a less pronounced effect on this compound's pharmacokinetics.[7]

Preclinical and Clinical Efficacy

This compound has been evaluated in a comprehensive program of preclinical and clinical studies, demonstrating its efficacy in treating anemia associated with CKD.

Preclinical Studies

In preclinical models, this compound has been shown to effectively raise hematocrit levels by stimulating endogenous EPO production to a normal physiological range.[8]

Clinical Trials

The clinical development of this compound includes the DIALOGUE and MIYABI phase 2 and 3 programs, which have assessed its efficacy and safety in both non-dialysis and dialysis-dependent CKD patients.

Table 2: Summary of Efficacy Data from Phase 3 MIYABI ND-C Study (ESA-Naive Non-Dialysis CKD Patients) [9][10]

| Parameter | This compound (n=82) | Darbepoetin Alfa (n=80) |

| Baseline Mean Hb (g/dL) | 9.84 (± 0.64) | 10.00 (± 0.61) |

| Mean Hb during Evaluation (g/dL) | 11.28 (95% CI: 11.07, 11.50) | 11.70 (95% CI: 11.50, 11.90) |

| LS Mean Change from Baseline (g/dL) | 1.32 | 1.69 |

| LS Mean Difference (this compound - Darbepoetin) | -0.38 (95% CI: -0.67, -0.08) | - |

Hb: Hemoglobin; LS: Least Squares; CI: Confidence Interval. The non-inferiority of this compound to darbepoetin alfa was demonstrated.

Table 3: Summary of Efficacy Data from DIALOGUE Extension Studies (Non-Dialysis CKD Patients) [11]

| Parameter | This compound | Darbepoetin Alfa |

| Baseline Mean Hb (g/dL) | 11.28 (± 0.55) | 11.08 (± 0.51) |

| Mean Hb Throughout Study (g/dL) | 11.10 (± 0.508) | 10.98 (± 0.571) |

Table 4: Summary of Efficacy Data from DIALOGUE Extension Studies (Dialysis Patients) [8][11]

| Parameter | This compound | Epoetin |

| Baseline Mean Hb (g/dL) | 10.40 (± 0.70) | 10.52 (± 0.53) |

| Mean Hb During Study (g/dL) | 10.37 (± 0.56) | 10.52 (± 0.47) |

Safety and Tolerability

Across multiple clinical trials, this compound has been generally well-tolerated, with most adverse events being of mild to moderate severity.[8][10] The proportion of patients reporting at least one treatment-emergent adverse event was comparable between this compound and active comparators.[9][11]

Experimental Protocols

In Vitro HIF-PH Inhibition Assay

The inhibitory activity of this compound on HIF-PH enzymes can be determined using various in vitro assays. A common method involves measuring the hydroxylation of a synthetic HIF-α peptide substrate.

References

- 1. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 3. This compound for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of this compound for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 6. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. docs.abcam.com [docs.abcam.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. scielo.br [scielo.br]

The Role of Molidustat in the Stabilization of HIF-1α and HIF-2α: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of Molidustat (BAY 85-3934), a small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). It details the mechanism by which this compound stabilizes the transcription factors HIF-1α and HIF-2α, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual diagrams of the relevant biological pathways and workflows.

Introduction to this compound and the HIF Pathway

This compound is an orally administered drug developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] Its mechanism of action is centered on the inhibition of HIF-prolyl hydroxylase (PHD) enzymes.[3][4] These enzymes are crucial oxygen sensors in the cell. By inhibiting PHDs, this compound mimics a state of hypoxia, leading to the stabilization and activation of Hypoxia-Inducible Factors (HIFs).[4]

HIFs are heterodimeric transcription factors composed of an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT). Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-α subunits. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target the HIF-α subunit for rapid proteasomal degradation.[4][5]

In hypoxic conditions, or through pharmacological inhibition by agents like this compound, the activity of PHDs is suppressed.[4] This prevents HIF-α hydroxylation, leading to its stabilization and accumulation in the cytoplasm. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[6] This transcriptional activation upregulates a wide array of genes involved in erythropoiesis, iron metabolism, angiogenesis, and cell metabolism.[4][7] Notably, HIF-2α is a primary regulator of the erythropoietin (EPO) gene, while HIF-1α is more involved in regulating genes for iron mobilization, such as transferrin and its receptor.[7]

This compound's Mechanism of Action: Signaling Pathway

This compound functions as a competitive inhibitor with respect to 2-oxoglutarate, a key co-substrate for PHD enzymes.[5] By blocking the active site of PHDs, this compound prevents the hydroxylation of HIF-α subunits, initiating the signaling cascade that results in the transcription of hypoxia-responsive genes.

Quantitative Data Presentation

This compound's activity has been quantified through various in vitro and cellular assays. The following tables summarize key data from preclinical studies.

Table 1: In Vitro Inhibition of HIF-Prolyl Hydroxylase (PHD) Isoforms by this compound

This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound against the three main human PHD isoforms. These values indicate the concentration of the drug required to inhibit 50% of the enzyme's activity in a biochemical assay.

| PHD Isoform | IC₅₀ (nM) | Assay Conditions | Source |

| PHD1 | 480 | 20 µM 2-oxoglutarate, 10 µM Fe²⁺, 2 mM ascorbate | [3][5] |

| PHD2 | 280 | 20 µM 2-oxoglutarate, 10 µM Fe²⁺, 2 mM ascorbate | [3][5] |

| PHD3 | 450 | 20 µM 2-oxoglutarate, 10 µM Fe²⁺, 2 mM ascorbate | [3][5] |

| PHD2 (alternate) | 7 | N/A | [8] |

Note: IC₅₀ values can vary depending on assay conditions, particularly the concentration of the 2-oxoglutarate co-substrate.[5]

Table 2: Cellular Activity of this compound

This table summarizes this compound's effects in cell-based assays, including the stabilization of HIF-α protein and the activation of HRE-driven reporter genes.

| Assay Type | Cell Line | Parameter | Value | Treatment Conditions | Source |

| HIF-1α Stabilization | HeLa | Protein Detection | Detectable Levels | 5 µM; 20 min | [3] |

| HIF-1α & HIF-2α Stabilization | HeLa, A549, Hep3B | Protein Detection | Dose-dependent increase | Up to 10 µM; 2 h | [5] |

| HRE Reporter Assay | A549 (recombinant) | EC₅₀ | 8.4 µM | N/A | [3][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for HIF-1α and HIF-2α Detection

Western blotting is a standard technique to detect and quantify the levels of specific proteins, such as HIF-1α and HIF-2α, in cell lysates. Stabilization of these proteins is a direct indicator of PHD inhibition.

Methodology:

-

Cell Culture and Treatment:

-

Culture human cell lines (e.g., HeLa, Hep3B, U2OS) in appropriate media.[5][8]

-

Treat cells with varying concentrations of this compound (e.g., 0-200 µM) or vehicle control (DMSO) for a specified duration (e.g., 2-6 hours).[5][8]

-

Critical: HIF-1α is rapidly degraded under normoxic conditions, so sample preparation must be performed quickly.

-

-

Lysate Preparation:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells directly in 1x Laemmli sample buffer or a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[10][11]

-

For enhanced detection, prepare nuclear extracts, as stabilized HIF-α translocates to the nucleus.

-

-

Protein Quantification:

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HIF-1α (e.g., from BD Transduction Laboratories) or HIF-2α (e.g., from Novus Biologicals) overnight at 4°C.[5]

-

Wash the membrane multiple times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the resulting chemiluminescent signal using a digital imager.

-

Include a loading control (e.g., β-actin or α-Tubulin) to confirm equal protein loading across lanes.[5]

-

HRE-Based Reporter Gene Assay

This assay quantifies the transcriptional activity of the HIF complex by measuring the expression of a reporter gene (e.g., luciferase) placed under the control of an HRE-containing promoter.

Methodology:

-

Cell Line Generation:

-

Cell Seeding and Treatment:

-

Cell Lysis and Luciferase Assay:

-

Signal Measurement:

-

Add the luciferase substrate to the lysate.

-

Immediately measure the resulting luminescence using a luminometer. The light output is directly proportional to the transcriptional activity of the HIF complex.[13]

-

-

Data Analysis:

-

Normalize the reporter activity to cell viability if necessary (e.g., using a parallel CellTiter-Glo® assay).[12]

-

Plot the luminescence signal against the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

-

Quantitative Real-Time PCR (qPCR) for HIF Target Genes

qPCR is used to measure the change in messenger RNA (mRNA) levels of specific HIF target genes (e.g., EPO, VEGF, ANKRD37) following treatment with this compound.

Methodology:

-

Cell Treatment and RNA Extraction:

-

cDNA Synthesis:

-

qPCR Reaction:

-

Thermal Cycling and Data Acquisition:

-

Perform the qPCR reaction in a real-time PCR detection system. A typical protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[18]

-

The instrument measures the fluorescence of SYBR® Green, which is proportional to the amount of amplified DNA, in real-time.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Calculate the relative change in target gene expression (fold-change) compared to the vehicle-treated control using the ΔΔCt method, after normalizing to the housekeeping gene.

-

Conclusion

This compound is a potent, orally active inhibitor of HIF-prolyl hydroxylase enzymes. By effectively inhibiting PHD1, PHD2, and PHD3, it prevents the degradation of HIF-1α and HIF-2α subunits under normoxic conditions. This stabilization leads to the nuclear translocation and activation of the HIF complex, resulting in the transcription of a broad range of hypoxia-inducible genes. The primary therapeutic effect, an increase in endogenous erythropoietin production, is driven mainly by the stabilization of HIF-2α. The protocols and quantitative data presented in this guide provide a comprehensive framework for researchers to investigate and understand the molecular and cellular mechanisms of this compound and other HIF-PH inhibitors.

References

- 1. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound in the Treatment of Anemia in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 6. sinobiological.com [sinobiological.com]

- 7. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of this compound (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The HIF-PHI BAY 85–3934 (this compound) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]

- 14. Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.co.uk]

- 16. academic.oup.com [academic.oup.com]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 19. commerce.bio-rad.com [commerce.bio-rad.com]

Molidustat's Modulation of Endogenous Erythropoietin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of Molidustat on endogenous erythropoietin (EPO) production. This compound (BAY 85-3934) is a potent and selective oral inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), a key enzyme in the oxygen-sensing pathway that regulates erythropoiesis. By inhibiting HIF-PH, this compound stabilizes HIF, leading to the transcriptional activation of hypoxia-inducible genes, most notably the EPO gene, thereby stimulating the production of endogenous erythropoietin. This guide will delve into the core mechanism of action, present quantitative data from key preclinical and clinical studies, detail experimental methodologies, and visualize the underlying biological pathways and experimental workflows.

Core Mechanism of Action: HIF-PH Inhibition

Under normoxic conditions, the alpha subunit of the hypoxia-inducible factor (HIF-α) is hydroxylated by HIF-prolyl hydroxylases (HIF-PHs). This hydroxylation marks HIF-α for rapid degradation by the von Hippel-Lindau (VHL) tumor suppressor protein E3 ubiquitin ligase complex.[1] this compound, by inhibiting HIF-PH, prevents this degradation, allowing HIF-α to accumulate and translocate to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β (also known as ARNT) and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, including the EPO gene.[1][2][3] This leads to increased transcription of EPO mRNA and subsequent synthesis and secretion of EPO, primarily from the kidneys and to a lesser extent, the liver.[4][5][6] This mechanism effectively mimics the body's natural response to hypoxia, resulting in a controlled, physiological increase in endogenous EPO levels.[7][8]

Signaling Pathway of this compound Action

Caption: this compound's mechanism of action on the HIF signaling pathway.

Quantitative Data on Endogenous EPO Production

This compound has been shown to induce a dose-dependent increase in endogenous EPO levels in both preclinical models and human subjects. The following tables summarize the key quantitative findings from various studies.

Preclinical Studies

| Animal Model | Dose | Peak EPO Level | Time to Peak | Reference |

| Wistar Rats | 2.5 mg/kg (oral) | Not explicitly stated, but led to significant increases in hematocrit comparable to rhEPO (100 IU/kg twice weekly) | Not specified | [9] |

| Cynomolgus Monkeys | 0.5 mg/kg (oral) | Significant increase in females | 7 hours post-dose | [9] |

| Cynomolgus Monkeys | 1.5 mg/kg (oral) | Significant increase in all animals | 7 hours post-dose | [9] |

| Healthy Cats | 5 mg/kg (oral, daily) | 79-186 mU/mL | 6 hours post-dose | [10] |

| Healthy Cats | 10 mg/kg (oral, daily) | 310-420 mU/mL | 6 hours post-dose | [10] |

Clinical Studies in Healthy Volunteers

| Study Population | Dose (single oral) | Geometric Mean Peak EPO (IU/L) | Time to Peak | Reference |

| Healthy Male Volunteers | Placebo | 14.8 (90% CI: 13.0, 16.9) | ~12 hours post-dose | [11] |

| Healthy Male Volunteers | 12.5 mg | Significant increase observed | ~12 hours post-dose | [11] |

| Healthy Male Volunteers | 25 mg | Data not specified | ~12 hours post-dose | [11] |

| Healthy Male Volunteers | 37.5 mg | Data not specified | ~12 hours post-dose | [11] |

| Healthy Male Volunteers | 50 mg | 39.8 (90% CI: 29.4, 53.8) | ~12 hours post-dose | [11] |

Clinical Studies in Patients with Chronic Kidney Disease (CKD)

| Patient Population | Treatment | Key Finding on Erythropoiesis | Reference |

| Anemic NDD-CKD (ESA-naïve) | This compound | Significantly higher change in Hemoglobin (Hb) vs. placebo. | [12] |

| Anemic NDD-CKD (ESA-naïve) | This compound vs. Darbepoetin alfa | Non-inferior in correcting and maintaining Hb levels. | [6] |

| Anemic DD-CKD | This compound vs. Epoetin | Similar effect on increasing Hb levels. | [12][13] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating this compound's effect on endogenous EPO production.

Preclinical Animal Studies

Study Design: A common design involves randomized, controlled studies in animal models such as Wistar rats and cynomolgus monkeys.[9] Animals are typically administered single or repeated oral doses of this compound or a vehicle control. Blood samples are collected at various time points post-administration to measure plasma EPO concentrations and other hematopoietic parameters.

EPO Measurement: Plasma EPO concentrations are typically determined using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA), specific for the species being studied.

Hematopoietic Parameter Assessment: Standard hematology analyzers are used to measure parameters such as hemoglobin, hematocrit, and red blood cell counts to assess the downstream effects of increased EPO.

First-in-Human Clinical Trial

Study Design: A single-center, randomized, single-blind, placebo-controlled, dose-escalation study in healthy male volunteers.[11] Participants receive a single oral dose of this compound (e.g., 5, 12.5, 25, 37.5, or 50 mg) or a matching placebo. Blood samples are collected at predefined time points before and after drug administration to determine plasma concentrations of this compound and endogenous EPO.

Pharmacokinetic Analysis: Plasma concentrations of this compound are measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters such as Cmax, AUC, and half-life are then calculated.

Pharmacodynamic (EPO) Analysis: Serum or plasma EPO concentrations are measured using a validated immunoassay. The time course of EPO levels is analyzed to determine peak concentration and time to return to baseline.

Experimental Workflow: First-in-Human Dose-Escalation Study

Caption: Workflow of a first-in-human dose-escalation study for this compound.

Impact on Iron Metabolism

Beyond stimulating EPO production, the activation of the HIF pathway by this compound also influences iron metabolism, a critical component of erythropoiesis. HIF-2α, in particular, upregulates the expression of genes involved in iron absorption and mobilization.[14] This includes increasing the expression of ferroportin, the only known iron exporter, and decreasing the expression of hepcidin, a key negative regulator of iron availability.[14][15] The reduction in hepcidin levels facilitates the release of iron from stores and improves iron availability for incorporation into hemoglobin in newly formed red blood cells.[12][14]

Logical Relationship of this compound's Effects

References

- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. karger.com [karger.com]

- 4. bmjopen.bmj.com [bmjopen.bmj.com]

- 5. researchgate.net [researchgate.net]

- 6. karger.com [karger.com]

- 7. Mimicking hypoxia to treat anemia: HIF-stabilizer BAY 85-3934 (this compound) stimulates erythropoietin production without hypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 10. Pharmacodynamic effects of this compound on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. First-in-man-proof of concept study with this compound: a novel selective oral HIF-prolyl hydroxylase inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The efficacy and safety of this compound for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Impact of Molidustat on Iron Metabolism and Hepcidin Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Molidustat (BAY 85-3934) is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, developed for the treatment of anemia associated with chronic kidney disease (CKD). By mimicking the body's response to hypoxia, this compound stabilizes HIFs, leading to a coordinated physiological response that includes increased endogenous erythropoietin (EPO) production and, crucially, the modulation of iron homeostasis. This guide provides a detailed examination of the molecular mechanisms by which this compound impacts iron metabolism, with a specific focus on its regulatory effects on the master iron-regulatory hormone, hepcidin. Quantitative data from key clinical studies are summarized, experimental methodologies are detailed, and core signaling pathways are visualized to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: HIF-PH Inhibition

The body's primary mechanism for adapting to low oxygen levels is mediated by the transcription factor Hypoxia-Inducible Factor (HIF). HIF is a heterodimer composed of an oxygen-sensitive α-subunit and a stable β-subunit.

-

Under Normoxic Conditions: HIF-α subunits are hydroxylated by HIF-prolyl hydroxylase (HIF-PH) enzymes. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to recognize, bind, and target HIF-α for rapid proteasomal degradation. Consequently, the transcription of hypoxia-inducible genes, including the EPO gene, is suppressed.[1][2]

-

Under Hypoxic Conditions (or with this compound): In a state of true hypoxia or through pharmacological inhibition by this compound, HIF-PH activity is reduced.[3] This prevents HIF-α hydroxylation, leading to its stabilization and accumulation. The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on target genes. This action initiates the transcription of genes responsible for adapting to hypoxia, most notably EPO, which stimulates erythropoiesis.[3][4] this compound, therefore, effectively simulates a hypoxic state to restore endogenous EPO production to a normal physiological range.[5]

References

- 1. Effects of this compound in the Treatment of Anemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New therapeutic approaches to management of anemia and iron metabolism in chronic kidney disease — IRIS [iris-kidney.com]

- 3. Pharmacodynamic effects of this compound on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 5. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

Molidustat: A Novel HIF-Prolyl Hydroxylase Inhibitor for the Stimulation of Erythropoiesis in Chronic Kidney Disease

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), primarily resulting from inadequate production of erythropoietin (EPO) by the failing kidneys.[1] Molidustat (BAY 85-3934) is a novel, orally administered small-molecule inhibitor of hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) enzymes.[2][3] By inhibiting these enzymes, this compound mimics the body's natural response to hypoxia, leading to the stabilization of hypoxia-inducible factors (HIFs).[4][5] This stabilization, particularly of HIF-2α, upregulates the transcription of the EPO gene, primarily in the kidney, thereby stimulating endogenous erythropoiesis.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental methodologies.

Core Mechanism of Action: The HIF Pathway

Under normoxic conditions, HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation.[1][5] this compound inhibits HIF-PH, preventing this hydroxylation.[4] This allows HIF-α to accumulate, translocate to the nucleus, and heterodimerize with HIF-β. The resulting transcription factor complex binds to hypoxia-response elements (HREs) on target genes, including the gene for EPO, leading to increased EPO production and subsequent stimulation of erythropoiesis in the bone marrow.[3][4] this compound has also been shown to improve iron availability for erythropoiesis by regulating proteins involved in iron mobilization.[6]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in stimulating erythropoiesis has been demonstrated in various preclinical models and human clinical trials. The following tables summarize key quantitative findings.

Table 1: Preclinical Efficacy of this compound in Animal Models

| Species | Model | Dose | Key Findings | Reference |

| Rat | Healthy Wistar | ≥1.25 mg/kg (single oral) | Statistically significant induction of EPO. | [1] |

| Rat | Healthy Wistar | 5 mg/kg (26-day repeat) | Mean Packed Cell Volume (PCV) gain of 17% from baseline. | [1] |

| Rat | CKD Model | Not specified | Effective in treating renal anemia and normalized hypertensive blood pressure. | [1][5] |

| Cynomolgus Monkey | Healthy | 0.5 mg/kg & 1.5 mg/kg (5-day repeat) | Dose-dependent production of EPO. | [1] |

| Mouse | Adenine-induced CKD | 3 mg/kg | Significantly restored hematocrit levels. | [7][8] |

| Cat | Healthy | 5 mg/kg/day | Mean Hematocrit (HCT) increased from 40.3% to 54.4% by Day 14. | [9] |

| Cat | Healthy | 10 mg/kg/day | Mean HCT increased from 40.3% to 61.2% by Day 14. | [9] |

| Cat | CKD with Anemia | 5 mg/kg/day | Mean HCT increased from 23.6% to 27.3% by Day 21. | [10] |

Table 2: Clinical Efficacy of this compound in Patients with CKD and Anemia (Phase 2 & 3 Trials)

| Study Population | Comparator | This compound Dose | Primary Efficacy Outcome | Result | Reference |

| Non-Dialysis (ESA-naïve) | Placebo | 25, 50, 75 mg QD; 25, 50 mg BID | Change in Hemoglobin (Hb) from baseline | Estimated mean Hb increase of 1.4-2.0 g/dL. | [11] |

| Non-Dialysis (ESA-treated) | Darbepoetin alfa | 25-75 mg daily (titrated) | Change in Hb from baseline | Non-inferior to darbepoetin; difference of 0.13 g/dL. | [11][12] |

| Non-Dialysis (ESA-naïve) | Darbepoetin alfa | 25 mg daily (titrated) | Change in Hb from baseline (Wks 30-36) | Non-inferior to darbepoetin; difference of -0.38 g/dL. | [13][14] |

| Dialysis (ESA-treated) | Epoetin | 25-150 mg daily (titrated) | Change in Hb from baseline | Maintained Hb levels; comparable to epoetin. | [15] |

| Healthy Volunteers | Placebo | 50 mg (single oral) | Peak EPO levels | Geometric mean peak EPO of 39.8 IU/L vs 14.8 IU/L for placebo. | [16] |

Detailed Experimental Protocols

Preclinical Study in a Rat Model of Renal Anemia

-

Objective: To assess the erythropoietic activity of this compound in a model of impaired kidney function.[1]

-

Animal Model: Male Wistar rats (240–340 g).[1]

-

Induction of CKD: A model of renal impairment was used to induce anemia.[1]

-

Treatment Groups:

-

Vehicle control group.

-

This compound-treated group (oral administration).

-

rhEPO-treated group (for comparison).[1]

-

-

Dosing: this compound was administered orally. For dose-ranging studies in healthy rats, single oral doses from 1.25 mg/kg were used. For repeat-dosing, up to 5 mg/kg was administered over 26 days.[1]

-

Blood Sampling: Blood samples were collected from the retro-orbital vein plexus under isoflurane anesthesia.[1]

-

Primary Endpoints:

-

Plasma Erythropoietin (EPO) concentrations.

-

Reticulocyte counts.

-

Packed Cell Volume (PCV) / Hematocrit.[1]

-

-

Analysis: Data were analyzed for statistically significant differences between treatment groups.[1]

Phase 3 Clinical Trial Protocol (MIYABI ND-C Study Example)

-

Objective: To investigate the efficacy and safety of this compound compared to darbepoetin alfa in ESA-naïve non-dialysis CKD patients with renal anemia.[13][14]

-

Study Design: 52-week, randomized (1:1), open-label, active-control, parallel-group, multicenter study.[13][14]

-

Patient Population: Japanese patients with anemia due to CKD (stages 3–5) not undergoing dialysis and not previously treated with an ESA.[13][14]

-

Treatment Arms:

-

Dose Titration: Doses for both treatments were regularly titrated to maintain hemoglobin (Hb) levels in the target range of ≥11.0 g/dL and <13.0 g/dL.[13][14]

-

Primary Efficacy Outcome: Mean Hb level and its change from baseline during the evaluation period (weeks 30–36).[13][14]

-

Safety Outcomes: Evaluation of all adverse events and treatment-emergent adverse events (TEAEs).[13][14]

-

Statistical Analysis: A noninferiority margin of 1.0 g/dL was used to compare the change in mean Hb levels between the two groups.[13]

Discussion and Conclusion

This compound represents a significant advancement in the management of renal anemia, offering an oral treatment alternative to injectable ESAs.[2][15] Its mechanism of action, centered on the stabilization of HIF, allows for the stimulation of endogenous EPO production within a physiological range, which may offer safety advantages over the supraphysiological levels sometimes seen with traditional ESA therapy.[1][16] Preclinical and extensive clinical trial data have demonstrated its efficacy in both correcting anemia and maintaining stable hemoglobin levels in a diverse population of CKD patients, with a manageable safety profile.[12][13][15] The ongoing and completed studies in the MIYABI and DIALOGUE programs provide a robust dataset supporting this compound as an effective long-term management option for anemia associated with CKD.[2][15] Further research will continue to elucidate its long-term cardiovascular safety profile and its full impact on iron metabolism.[6]

References

- 1. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 2. bmjopen.bmj.com [bmjopen.bmj.com]

- 3. Discovery of this compound (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacodynamic effects of this compound on erythropoiesis in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of this compound, a hypoxia‐inducible factor prolyl hydroxylase inhibitor, in chronic kidney disease‐associated anemia in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of this compound in the Treatment of Anemia in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound for Renal Anemia in Nondialysis Patients Previously Treated with Erythropoiesis-Stimulating Agents: A Randomized, Open-Label, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. Efficacy and Safety of this compound for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

- 16. First‐in‐man–proof of concept study with this compound: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of Molidustat in healthy vs. CKD models

An In-depth Technical Guide to the Pharmacodynamics of Molidustat: A Comparative Analysis in Healthy vs. Chronic Kidney Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (BAY 85-3934) is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl-hydroxylase (HIF-PH).[1][2] By inhibiting this key enzyme, this compound mimics the body's natural response to hypoxia, leading to the stabilization of HIFs and subsequent upregulation of endogenous erythropoietin (EPO) production.[3][4] This mechanism offers a novel therapeutic approach for managing anemia associated with chronic kidney disease (CKD), presenting a potential alternative to conventional erythropoiesis-stimulating agents (ESAs).[5][6] This guide provides a detailed examination of this compound's pharmacodynamics, comparing its effects in healthy models with those observed in preclinical and clinical CKD models, supported by quantitative data, experimental protocols, and pathway visualizations.

Mechanism of Action: The HIF Pathway

Under normal oxygen levels (normoxia), the HIF-α subunit is hydroxylated by HIF-PH enzymes. This modification tags HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[4][7] this compound functions by inhibiting the HIF-PH enzyme, which prevents this degradation process even in the presence of oxygen.[3] The stabilized HIF-α subunit then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on target genes.[2][7] This transcriptional activation results in the increased production of EPO, primarily in the kidneys, which stimulates erythropoiesis in the bone marrow.[2][3][8]

Pharmacodynamics in Healthy Models

Studies in healthy models, both preclinical and clinical, establish the fundamental dose-dependent erythropoietic effect of this compound.

Preclinical Healthy Models

In healthy Wistar rats and cynomolgus monkeys, single oral doses of this compound resulted in a dose-dependent increase in EPO production.[4][7] Repeated dosing led to significant increases in hemoglobin and hematocrit levels compared to vehicle-treated animals.[4] A key finding from these studies is that this compound stimulates endogenous EPO to levels within the normal physiological range, unlike the supraphysiological peaks often seen with rhEPO injections.[4][6][7]

Clinical Studies in Healthy Volunteers

In a phase I study involving healthy male subjects, single oral doses of this compound (ranging from 5 mg to 50 mg) elicited a dose-dependent increase in endogenous EPO.[8] Further studies explored drug-drug interactions, noting that co-administration with oral iron(II) supplements can significantly reduce this compound's absorption and subsequent EPO response.[9]

| Parameter | This compound + Iron(II) (Concomitant) | This compound + Iron(II) (4-hr Separation) | This compound + Calcium(II) (Concomitant) |

| This compound AUC Reduction | 50-75%[9] | 9%[9] | 15%[9] |

| This compound Cmax Reduction | 46-84%[9] | 10%[9] | 47%[9] |

| EPO AUC(0-24) Reduction | 31-44%[9] | Less pronounced effect[9] | No influence[9] |

Pharmacodynamics in CKD Models

In CKD, anemia is primarily caused by impaired EPO production from the kidneys.[4] this compound has been extensively studied in this context, demonstrating its efficacy in correcting anemia and maintaining hemoglobin levels.

Preclinical CKD Models

In rat models of renal anemia, this compound therapy was effective at increasing hemoglobin levels.[4][7] Notably, unlike treatment with rhEPO which can contribute to hypertension, this compound was shown to normalize hypertensive blood pressure in a rat model of CKD.[4][7]

Clinical Studies in CKD Patients

Multiple Phase II (DIALOGUE) and Phase III (MIYABI) trials have evaluated this compound in both non-dialysis (NDD) and dialysis-dependent (DD) CKD patients.

Hemoglobin Response: In treatment-naïve NDD-CKD patients, this compound treatment led to estimated increases in mean hemoglobin levels of 1.4-2.0 g/dL over 16 weeks.[5][10] In patients previously treated with ESAs, switching to this compound successfully maintained hemoglobin levels within the target range (typically 10.0–12.0 g/dL).[5][10][11] Long-term extension studies of up to 36 months confirmed that this compound was as effective as darbepoetin and epoetin in maintaining stable Hb levels.[6][11]

| Study Population | Baseline Hb (g/dL) - this compound | Baseline Hb (g/dL) - Comparator | Mean Study Hb (g/dL) - this compound | Mean Study Hb (g/dL) - Comparator |

| NDD-CKD (vs. Darbepoetin) | 11.28 ± 0.55[11] | 11.08 ± 0.51[11] | 11.10 ± 0.508[11] | 10.98 ± 0.571[11] |

| DD-CKD (vs. Epoetin) | 10.40 ± 0.70[11][12] | 10.52 ± 0.53[11][12] | 10.37 ± 0.56[11][12] | 10.52 ± 0.47[11][12] |

Effects on Iron Metabolism: this compound's mechanism also influences iron homeostasis. By stabilizing HIFs, it can modulate the expression of genes involved in iron transport and mobilization.[13]

-

In NDD-CKD Patients: this compound treatment was associated with a decrease in serum hepcidin, the key regulator of iron availability.[13][14] This was accompanied by decreases in ferritin and iron, and an increase in total iron-binding capacity (TIBC), suggesting increased iron utilization for erythropoiesis.[13]

-

In DD-CKD Patients: The effect differed, with stable hepcidin and TIBC, but increases in transferrin saturation (TSAT), ferritin, and iron concentrations.[13]

| Parameter | NDD-CKD Patients (this compound Effect) | DD-CKD Patients (this compound Effect) |

| Hepcidin | Decrease[13][14] | Stable[13] |

| Ferritin | Decrease[13] | Increase[13] |

| Serum Iron | Decrease[13] | Increase[13] |

| TIBC | Increase[13] | Stable[13] |

| TSAT | Decrease[13] | Increase[13] |

Experimental Protocols

The pharmacodynamic effects of this compound have been characterized through rigorous preclinical and clinical study designs.

Preclinical Study Protocol

A typical preclinical protocol involves administering this compound orally once daily to healthy or disease-model animals.

-

Animal Models: Healthy Wistar rats or cynomolgus monkeys; rats with induced CKD.[4][7]

-

Dosing: Vehicle control vs. multiple this compound dose groups (e.g., 2.5 mg/kg).[4]

-

Blood Sampling: Performed at various time points to measure plasma EPO concentrations.

-

Hematology: Regular monitoring of hematocrit, hemoglobin, and red blood cell counts.[4]

-

Blood Pressure: Monitored in CKD models to assess cardiovascular effects.[4]

Clinical Trial Protocol (DIALOGUE & MIYABI Programs)

The clinical development programs for this compound followed a structured workflow to assess efficacy and safety.[5][8][15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery of this compound (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 5. Effects of this compound in the Treatment of Anemia in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (this compound) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies | BMJ Open [bmjopen.bmj.com]

- 9. Effects of oral iron and calcium supplement on the pharmacokinetics and pharmacodynamics of this compound: an oral HIF-PH inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound in the Treatment of Anemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Long-Term Efficacy and Safety of this compound for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iron Regulation by this compound, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The efficacy and safety of this compound for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

Molidustat's Broad-Spectrum Impact on HIF Target Gene Expression Beyond Erythropoietin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular effects of molidustat (BAY 85-3934), a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), with a specific focus on its influence on HIF target genes other than erythropoietin (EPO). This compound's mechanism of action, which involves the stabilization of HIF-α subunits, triggers a wide array of cellular responses that extend beyond erythropoiesis, impacting angiogenesis, metabolism, and iron homeostasis. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and provides visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: HIF Stabilization

This compound is a small molecule inhibitor of HIF-prolyl hydroxylases (PHDs), the key enzymes responsible for the oxygen-dependent degradation of HIF-α subunits.[1][2] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α. The stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β (also known as ARNT) and binds to hypoxia-responsive elements (HREs) in the promoter regions of a multitude of target genes, thereby activating their transcription.[3][4] While the induction of EPO is the most prominent and clinically utilized effect for the treatment of renal anemia, this compound's action modulates a broader transcriptional program.[5][6]

dot

Figure 1: this compound's Mechanism of Action on the HIF Signaling Pathway. This diagram illustrates how this compound inhibits PHD enzymes, leading to the stabilization of HIF-α, its translocation to the nucleus, and subsequent activation of a broad range of target genes beyond EPO.

Data Presentation: Quantitative Effects on Non-EPO HIF Target Genes

The following tables summarize the quantitative changes in the expression of various non-EPO HIF target genes and iron metabolism-related proteins in response to this compound treatment, as reported in key preclinical and clinical studies.

Table 1: this compound's Effect on Non-EPO HIF Target Gene Expression in Preclinical Models

| Gene | Model System | This compound Dose/Concentration | Duration | Fold Change vs. Control | Reference |

| Angiogenesis & Vascular Function | |||||

| ANGPTL4 | Rat Kidney | 5 mg/kg (single dose) | 2 hours | 3.8 | Flamme et al., 2014 |

| Adrenomedullin (ADM) | Rat Kidney | 5 mg/kg (single dose) | 2 hours | 2.3 | Flamme et al., 2014[2] |

| VEGF | Human breast cancer cells (MDA-MB-231) | 10-50 µM | 24-48 hours | Potently upregulated (mRNA & protein) | Kachamakova-Trojanowska et al., 2020 |

| Cell Metabolism & Survival | |||||

| HMOX-1 | Rat Kidney | 5 mg/kg (single dose) | 2 hours | 3.2 | Flamme et al., 2014[2] |

| IGFBP-1 | Rat Kidney | 5 mg/kg (single dose) | 2 hours | 2.2 | Flamme et al., 2014[2] |

| BNIP3 | Human cardiomyocytes | Not specified | Not specified | Increased | Sousa Fialho et al., 2021 |

| GLUT1 (SLC2A2) | Human cardiomyocytes | Not specified | Not specified | Increased | Sousa Fialho et al., 2021[7] |

| Aldolase A (ALDOA) | Human cardiomyocytes | Not specified | Not specified | Increased | Sousa Fialho et al., 2021[7] |

| PGK1 | Human cardiomyocytes | Not specified | Not specified | Increased | Sousa Fialho et al., 2021[7] |

| Other | |||||

| CA-IX | HeLa cells | Up to 10 µM | 4 hours | Up to 20-fold | Flamme et al., 2014 |

| PHD2 (EGLN1) | Human cardiomyocytes | Not specified | Not specified | Increased | Sousa Fialho et al., 2021 |

Table 2: this compound's Effect on Iron Metabolism Parameters in Patients with Chronic Kidney Disease (CKD)

| Parameter | Patient Population | This compound Treatment | Duration | Observation | Reference |

| Hepcidin | Treatment-naïve, non-dialysis CKD | Titrated doses | 16 weeks | Decreased vs. placebo | Akizawa et al., 2019[1][3][8] |

| Ferritin | Treatment-naïve, non-dialysis CKD | Titrated doses | 16 weeks | Decreased vs. placebo | Akizawa et al., 2019[1][3][8] |

| Serum Iron | Treatment-naïve, non-dialysis CKD | Titrated doses | 16 weeks | Decreased vs. placebo | Akizawa et al., 2019[1][3][8] |

| Transferrin Saturation (TSAT) | Treatment-naïve, non-dialysis CKD | Titrated doses | 16 weeks | Decreased vs. placebo | Akizawa et al., 2019[1][3][8] |

| Total Iron Binding Capacity (TIBC) | Treatment-naïve, non-dialysis CKD | Titrated doses | 16 weeks | Increased vs. placebo | Akizawa et al., 2019[1][3][8] |

| Hepcidin | ESA-treated, hemodialysis CKD | Titrated doses | 16 weeks | Stable | Akizawa et al., 2019[1][3][8] |

| Ferritin | ESA-treated, hemodialysis CKD | Titrated doses | 16 weeks | Increased | Akizawa et al., 2019[1][3][8] |

| Serum Iron | ESA-treated, hemodialysis CKD | Titrated doses | 16 weeks | Increased | Akizawa et al., 2019[1][3][8] |

| Transferrin Saturation (TSAT) | ESA-treated, hemodialysis CKD | Titrated doses | 16 weeks | Increased | Akizawa et al., 2019[1][3][8] |

| Total Iron Binding Capacity (TIBC) | ESA-treated, hemodialysis CKD | Titrated doses | 16 weeks | Stable | Akizawa et al., 2019[1][3][8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies on this compound's effects on HIF target gene expression.

dot

Figure 2: General Experimental Workflow. This diagram outlines the typical experimental process for assessing the impact of this compound on HIF target gene and protein expression.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis

This protocol is representative of the methodology used to quantify changes in HIF target gene mRNA levels.

Objective: To measure the relative abundance of specific mRNA transcripts (e.g., ANGPTL4, HMOX-1, VEGF) in cells or tissues following this compound treatment.

Materials:

-

RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SYBR Green Master Mix)

-

Nuclease-free water

-

Forward and reverse primers for target and housekeeping genes (e.g., β-actin, GAPDH). Note: Specific primer sequences are often proprietary or must be sourced from the original publications. Representative primer sequences are provided where available.

-

qPCR instrument (e.g., Bio-Rad CFX96)

Procedure:

-

RNA Isolation:

-

Homogenize tissue samples or lyse cultured cells according to the manufacturer's protocol for the RNA isolation kit.

-

Quantify the concentration and assess the purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix in a 96-well plate by combining the qPCR master mix, forward and reverse primers (final concentration typically 100-500 nM), cDNA template, and nuclease-free water to the final reaction volume.

-

Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.

-

-

qPCR Cycling:

-

Perform the qPCR using a standard three-step cycling protocol:

-

Initial denaturation (e.g., 95°C for 3 minutes)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 10 seconds)

-

Annealing (e.g., 55-65°C for 30 seconds)

-

Extension (e.g., 72°C for 30 seconds)

-

-

Melt curve analysis to verify the specificity of the amplified product.

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to a stable housekeeping gene.

-

Western Blot for HIF-1α Protein Stabilization

This protocol is a representative method for detecting the stabilization of HIF-1α protein.

Objective: To qualitatively or semi-quantitatively assess the levels of HIF-1α protein in nuclear extracts of cells treated with this compound.

Materials:

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Nuclear extraction kit (optional, but recommended for HIF-1α).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against HIF-1α (e.g., from BD Biosciences or Novus Biologicals).

-

Primary antibody against a loading control (e.g., Lamin B1 for nuclear extracts, β-actin for whole-cell lysates).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Protein Extraction:

-

Lyse cells or homogenized tissues in lysis buffer on ice. For HIF-1α, nuclear extraction is often preferred as the stabilized protein translocates to the nucleus.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by size on an SDS-PAGE gel.